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Compound of Interest

Compound Name: Rutinose heptaacetate

Cat. No.: B15597900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the safety and toxicity profile of Rutinose
heptaacetate. Due to the limited direct toxicological data on Rutinose heptaacetate, this

guide establishes an inferred safety profile by examining its parent compound, rutin, its

aglycone, quercetin, and the general effects of acetylation on flavonoids. For comparative

purposes, other well-studied flavonoids, namely hesperidin and naringenin, are included.

Additionally, functional alternatives to Rutinose heptaacetate in its role as a solubility and

bioavailability enhancer are discussed.

Executive Summary
Rutinose heptaacetate, an acetylated derivative of the flavonoid glycoside rutin, is utilized in

pharmaceutical and nutraceutical applications to enhance the solubility and bioavailability of

active ingredients. While direct safety data for Rutinose heptaacetate is scarce, the extensive

toxicological data available for its parent compound, rutin, and its aglycone, quercetin, suggest

a generally low toxicity profile. Acetylation is a common chemical modification that can

influence the absorption, metabolism, and biological activity of flavonoids. This guide

synthesizes the available evidence to provide a robust, inferred safety assessment of Rutinose
heptaacetate and compares it with other relevant compounds.
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The following tables summarize the available quantitative toxicological data for Rutinose
heptaacetate's parent compound (rutin), its aglycone (quercetin), and comparable flavonoids

(hesperidin and naringenin).

Table 1: Acute, Sub-chronic, and Chronic Toxicity Data
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Compound Test Species Route
LD50 /
NOAEL

Observatio
ns

Rutin Acute Mouse IP

1.51 g/kg

(male), 1.49

g/kg (female)

[1][2]

Classified as

practically

non-toxic.[1]

[2]

Sub-chronic

(13-week)
Rat Dietary

NOAEL: 539

mg/kg/day

(male), 3227

mg/kg/day

(female)[3]

Reduced

body weight

gain in males

at the highest

dose.[3]

Chronic (52-

week)
Rat Dietary

NOAEL:

542.4

mg/kg/day

(male), 674.0

mg/kg/day

(female)[1]

Increased

urinary

calcium

excretion and

renal pelvis

mineralization

in males at

the highest

dose.[1]

Hesperidin Acute Rat Oral
LD50: 4837.5

mg/kg[2][4]

Low acute

toxicity.[4]

Sub-chronic

(13-week)
Rat Oral

NOAEL:

>1000

mg/kg[4]

No significant

adverse

effects

observed.[4]

Sub-chronic

(28-day)
Rat Oral

NOAEL: 2000

mg/kg/day[5]

No mortality

or significant

clinical signs

of toxicity.[5]

Naringenin Acute Rat Oral
LD50: >2000

mg/kg[6]

Classified as

a low-risk

substance.[6]
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Sub-chronic

(13-week)
Rat Oral

NOAEL:

>1250

mg/kg/day[7]

No significant

toxicological

changes

observed.[7]

Table 2: Genotoxicity Data

Compound Assay System
Metabolic
Activation

Result

Rutin Ames Test S. typhimurium With & Without Negative

Comet Assay
Mouse bone

marrow
In vivo

No significant

damage at lower

doses; some

damage at very

high doses.[8]

Micronucleus

Test

Mouse bone

marrow
In vivo Negative[8]

Quercetin Ames Test S. typhimurium With & Without

Positive

(mutagenic

activity increased

with metabolic

activation)

Comet Assay HepG2 cells In vitro

Genotoxic at

concentrations

>10.0 µg/mL[9]

Hesperidin Ames Test
S. typhimurium &

E. coli
With & Without Negative[10]

Table 3: In Vitro Cytotoxicity Data
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Compound Cell Line Assay
IC50 / Cytotoxic
Concentration

Rutin HepG2 MTT 52.7 µmol/L[11]

HepG2 Trypan Blue

Cytotoxic at

concentrations >50.0

µg/mL[9]

Quercetin HepG2 Trypan Blue

Cytotoxic at

concentrations >10.0

µg/mL[9]

VERO, MDCK MTT

IC50 of 465.41 µM

(VERO) and 219.44

µM (MDCK)[6]

Inferred Safety Profile of Rutinose Heptaacetate
Direct toxicological data for Rutinose heptaacetate is not publicly available. However, an

inferred safety profile can be constructed based on the following points:

Low Toxicity of the Parent Compound: Rutin demonstrates a low order of acute toxicity and a

high No-Observed-Adverse-Effect Level (NOAEL) in sub-chronic and chronic studies.[1][2][3]

Metabolism to Quercetin: It is anticipated that Rutinose heptaacetate, like other flavonoid

glycosides, will be hydrolyzed in the gastrointestinal tract, releasing its aglycone, quercetin.

[6][11][12] The safety profile of quercetin is therefore relevant.

Effects of Acetylation: Acetylation generally increases the lipophilicity of flavonoids, which

can enhance their absorption and bioavailability.[13] This increased uptake could potentially

alter the toxicological profile compared to the parent glycoside. However, studies on other

acetylated flavonoids have not indicated a significant increase in toxicity.

Genotoxicity of Quercetin: Quercetin has shown mutagenic potential in the Ames test,

particularly with metabolic activation. This suggests that high concentrations of the aglycone

could pose a genotoxic risk. However, in vivo studies on rutin have largely been negative for

genotoxicity, indicating that the glycoside form may be protective.[8]
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Safety Data Sheets (SDS): The available SDS for Rutinose heptaacetate do not classify it

as a hazardous substance, though they also note a lack of thorough toxicological

investigation.[14]

Conclusion of Inferred Profile: Rutinose heptaacetate is likely to have a low acute toxicity

profile, similar to its parent compound, rutin. The primary toxicological consideration would be

related to the metabolic release of quercetin, which has demonstrated some in vitro

genotoxicity. However, the overall in vivo evidence for rutin suggests a low risk. Further studies

are warranted to definitively establish the safety of Rutinose heptaacetate, particularly

regarding its long-term effects and reproductive toxicity.

Comparison with Alternatives
Rutinose heptaacetate is primarily used as a pharmaceutical excipient to enhance the

solubility and bioavailability of poorly soluble drugs.[15] Its alternatives can be categorized into

other flavonoid-based enhancers and non-flavonoid excipients.

Flavonoid-Based Alternatives:

Hesperidin and Naringenin: These flavonoids also possess solubility-enhancing properties

and have a well-documented low toxicity profile, as detailed in the tables above.[2][4][5][6][7]

They are readily available from citrus sources.

Transglycosylated Flavonoids: Enzymatically modified flavonoids, such as α-glycosyl

hesperidin, have shown significant potential in improving drug dissolution and bioavailability

with no observed cytotoxicity to Caco-2 cells at relevant concentrations.[16]

Non-Flavonoid Excipients:

Cyclodextrins: These are widely used to form inclusion complexes with poorly soluble drugs,

thereby increasing their solubility. However, high concentrations can sometimes lead to

toxicity issues.[10]

Polymers: Various polymers, such as povidone, polyethylene glycol (PEG), and

EUDRAGIT® polymers, are used in techniques like solid dispersion and hot-melt extrusion to

enhance drug solubility.[17][18]
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Lipid-Based Formulations: Liposomes and lipid nanoparticles (LNPs) can encapsulate

hydrophobic drugs, improving their solubility and bioavailability.[10]

The choice of a suitable alternative depends on the specific characteristics of the active

pharmaceutical ingredient (API), the desired release profile, and the regulatory requirements.

Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.

Acute Oral Toxicity - Acute Toxic Class Method (OECD
423)

Principle: This method is a stepwise procedure using a limited number of animals to classify

a substance into a toxicity class based on the observed mortality.

Procedure:

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

Dosing: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300,

2000 mg/kg body weight). The substance is administered as a single oral dose via

gavage.

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in

body weight for at least 14 days.

Stepwise Procedure: The outcome of the first dose group determines the dose for the next

group. If mortality is observed, the dose is lowered for the next group. If no mortality is

observed, a higher dose is used.

Endpoint: The test allows for the classification of the substance according to the Globally

Harmonised System (GHS) for chemical classification.

Reference: OECD Guideline for the Testing of Chemicals, No. 423.[19][20][21][22]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
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Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia

coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The

test detects gene mutations (point mutations and frameshift mutations) by the ability of a

substance to cause reverse mutations, allowing the bacteria to grow on a medium deficient

in the required amino acid.

Procedure:

Strains: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E.

coli WP2 uvrA) is used to detect different types of mutations.

Metabolic Activation: The test is performed with and without the addition of a mammalian

metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.

Exposure: The tester strains are exposed to various concentrations of the test substance.

Plating: The treated bacteria are plated on a minimal agar medium.

Incubation: Plates are incubated for 48-72 hours.

Endpoint: A positive result is indicated by a dose-related increase in the number of

revertant colonies compared to the negative control.

Reference: OECD Guideline for the Testing of Chemicals, No. 471.[23][24][25][26]

In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of

cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow

tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a

purple formazan product.

Procedure:

Cell Culture: Adherent or suspension cells are seeded in a 96-well plate and allowed to

attach or stabilize.
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Treatment: Cells are treated with various concentrations of the test substance for a

defined period.

MTT Addition: MTT solution is added to each well, and the plate is incubated for 1-4 hours

to allow for formazan crystal formation.

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to

dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of 570 nm.

Endpoint: The absorbance is directly proportional to the number of viable cells. The IC50

value (the concentration that inhibits 50% of cell growth) can be calculated.

Reference: General protocols for MTT assays.[3][4][9][27]

Signaling Pathways and Experimental Workflows
Metabolic Pathway of Rutinose Heptaacetate
The metabolism of Rutinose heptaacetate is inferred from the known metabolic pathways of

rutin and other flavonoid glycosides. It is expected to undergo deacetylation and hydrolysis in

the gastrointestinal tract.

Rutinose Heptaacetate Rutin

Deacetylation
(Intestinal Esterases) Quercetin (Aglycone)

Hydrolysis
(Gut Microbiota) Conjugated Metabolites

(Glucuronides, Sulfates)

Phase II Metabolism
(Liver, Intestine) Excretion

Click to download full resolution via product page

Inferred metabolic pathway of Rutinose heptaacetate.

General Experimental Workflow for Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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